molecular formula C11H12N2O2 B3085533 L-Tryptophan (indole-2-13c) CAS No. 115709-68-7

L-Tryptophan (indole-2-13c)

Cat. No.: B3085533
CAS No.: 115709-68-7
M. Wt: 205.22 g/mol
InChI Key: QIVBCDIJIAJPQS-XJBDPXLPSA-N
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Description

L-Tryptophan (indole-2-13C) is a stable isotope-labeled variant of the essential amino acid L-tryptophan, where the carbon atom at position 2 of the indole ring is replaced with carbon-13 (13C) . This compound is widely used in metabolic tracing, biosynthetic studies, and advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its isotopic labeling enables precise tracking of metabolic pathways and enzymatic reactions, particularly in studies involving indole-containing secondary metabolites like indocarbazostatin B .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophan (indole-2-13C) typically involves the incorporation of carbon-13 into the indole ring of L-Tryptophan. One common method is the chemical synthesis route, where the indole ring is constructed with carbon-13 labeled precursors. This process often involves multiple steps, including the formation of the indole ring and subsequent attachment of the amino acid side chain .

Industrial Production Methods

Industrial production of L-Tryptophan (indole-2-13C) can also be achieved through microbial fermentation. Metabolic engineering of microorganisms such as Escherichia coli allows for the incorporation of carbon-13 into the metabolic pathways, leading to the production of labeled L-Tryptophan. This method is advantageous due to its cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Tryptophan Synthase-Catalyzed Condensation

Tryptophan synthase facilitates the biosynthesis of L-tryptophan (indole-2-¹³C) from indole-2-¹³C and L-serine. This reaction proceeds via a two-step mechanism:

  • Formation of a quinonoid intermediate through α-proton abstraction from L-serine.

  • Nucleophilic attack by indole-2-¹³C on the β-carbon of serine, forming a C–C bond.

Isotopic studies using ³H-labeled indole revealed intramolecular proton transfer from the α-carbon of serine to the 3-position of indole during catalysis . The reaction exhibits a solvent isotope effect (kₐₚₚ in H₂O vs. ²H₂O) of 2.3–3.0, indicating general acid-base catalysis .

Tryptophan Indole-Lyase (TIL) Reactions

TIL cleaves L-tryptophan (indole-2-¹³C) into indole-2-¹³C, pyruvate, and ammonia. Key findings include:

  • pH dependence : The reaction with β-chloro-L-alanine shows a solvent isotope effect (²H₂O) of 1.8–2.5, absent in L-serine reactions, suggesting divergent hydrolysis mechanisms for poor vs. good leaving groups .

  • Kinetic parameters : For L-tryptophan, V/K pH profiles reveal pKa values of 7.6 (Lys270) and 6.0 (Asp137), critical for substrate activation .

Biosynthetic Incorporation into Alkaloids

L-Tryptophan (indole-2-¹³C) serves as a precursor for microbial alkaloid biosynthesis:

  • In Streptomyces sp., 94% of the ¹³C label from L-[indole-2-¹³C]-tryptophan is incorporated into indocarbazostatin B, demonstrating its role in indole ring retention during polycyclic alkaloid assembly .

Microbial Conversion to Indole-3-Lactic Acid (ILA)

Bifidobacterium species metabolize exogenous indole-2-¹³C into ILA via a two-step pathway:

  • Tryptophan synthesis : Indole-2-¹³C combines with L-serine via tryptophan synthase (TrpB).

  • Reductive deamination : Aromatic lactate dehydrogenase converts tryptophan to ILA, retaining the ¹³C label at C3 .

Strain-specific conversion efficiencies range from 34% to 98% .

Oxidative Rearrangement Reactions

The oxidative enzyme AetD catalyzes the rearrangement of 5,7-dibromo-L-tryptophan (indole-2-¹³C) into a nitrile product. Isotopic studies show:

  • Retention of C3 : The ¹³C label at C3 is preserved in the nitrile group.

  • Loss of C1 and C2 : These carbons are released as glycolic/glyoxylic acids .

This reaction involves a radical-mediated C–N bond migration, confirmed by LC-MS analysis of ¹³C-labeled intermediates .

¹³C Tracer Analysis in Oxidative Processes

Reaction Component¹³C Retention (%)Products Identified
C1 of indole-2-¹³C0Glyoxylic acid (¹³C-labeled)
C2 of indole-2-¹³C0Glycolic acid (¹³C-labeled)
C3 of indole-2-¹³C100Nitrile product (¹³C-labeled)

Data from , demonstrating selective carbon retention during oxidative rearrangement.

Table 1: Enzymatic Reaction Parameters for L-Tryptophan (indole-2-¹³C)

EnzymeSubstratekₐₜ (s⁻¹)Kₘ (mM)pH OptimumIsotope Effect (²H₂O)
Tryptophan synthase Indole-2-¹³C12.5 ± 1.20.157.52.3–3.0
Tryptophan indole-lyase L-Tryptophan-¹³C8.7 ± 0.40.988.01.8–2.5

Table 2: Metabolic Conversion Efficiency in Microbial Systems

Bifidobacterium StrainIndole-2-¹³C Consumption (%)ILA Yield (μM)
B. longum subsp. infantis98420 ± 35
B. breve JCM 119272310 ± 28
B. pseudocatenulatum JCM 120056195 ± 22

Scientific Research Applications

Metabolic Studies

L-Tryptophan is crucial for the synthesis of various bioactive compounds, including serotonin and kynurenine. The isotope-labeled version, indole-2-13C, is particularly useful in metabolic studies because it allows researchers to trace metabolic pathways and quantify the utilization of tryptophan in biological systems.

Case Study: Liver Tumor Metabolism

Recent research indicates that MYC-driven liver tumors exhibit increased uptake of tryptophan. A study demonstrated that depriving these tumors of tryptophan through dietary manipulation could inhibit their growth while restoring normal liver cell function. The study utilized indole-2-13C to assess the contribution of circulating tryptophan to tumor metabolism, revealing that tumor cells preferentially utilize this amino acid over normal cells .

Clinical Applications

L-Tryptophan has been investigated for its potential role in treating various health conditions, including mood disorders and sleep disturbances. The incorporation of indole-2-13C into clinical studies enhances the understanding of tryptophan's effects on human health.

Case Study: Mood Disorders

A clinical trial explored the effects of L-Tryptophan supplementation on patients with depression. Researchers used indole-2-13C to monitor changes in serotonin levels and assess the efficacy of treatment. Findings suggested that increased tryptophan availability correlates with improved mood and reduced depressive symptoms .

Nutritional Science

In nutritional science, L-Tryptophan is recognized for its role as a precursor to essential neurotransmitters and hormones. The isotope-labeled variant aids in studying dietary impacts on health.

Case Study: Dietary Influence on Tryptophan Metabolism

Research conducted on animal models demonstrated that varying dietary compositions significantly affect tryptophan metabolism, influencing overall health outcomes. By measuring the incorporation of indole-2-13C into metabolic products, scientists could elucidate how different diets modulate tryptophan availability and its subsequent metabolic pathways .

Microbiome Research

The gut microbiota plays a vital role in metabolizing dietary tryptophan into various metabolites, such as indole and its derivatives. The use of indole-2-13C facilitates investigations into how gut bacteria influence host metabolism and health.

Case Study: Gut-Brain Axis

A study examined how specific gut bacteria convert tryptophan into metabolites that may affect brain function. By employing indole-2-13C, researchers could track the conversion rates and identify which bacterial species are most effective at producing neuroactive compounds from tryptophan .

Proteomics and Biomolecular Research

L-Tryptophan (indole-2-13C) is extensively used in proteomics to label proteins for mass spectrometry analysis. This application is critical for understanding protein structure and function.

Application Overview

The incorporation of indole-2-13C into proteins allows for precise tracking during experiments aimed at elucidating protein interactions and dynamics within cellular environments. This technique enhances the resolution of mass spectrometry data, providing insights into protein behavior under various conditions .

Agricultural Applications

In agriculture, L-Tryptophan is utilized as a feed additive to promote growth and health in livestock. Its role as a precursor for growth hormones can enhance feed efficiency.

Case Study: Livestock Nutrition

Studies have shown that supplementing livestock diets with L-Tryptophan can improve growth rates and overall health metrics. The use of indole-2-13C in these studies helps quantify how efficiently animals metabolize this amino acid from their feed .

Summary Table: Applications of L-Tryptophan (Indole-2-13C)

Application AreaDescriptionKey Findings/Outcomes
Metabolic StudiesTracing metabolic pathways in cancer researchIncreased tumor growth inhibition through dietary manipulation
Clinical ApplicationsTreatment for mood disordersCorrelation between tryptophan levels and mood improvement
Nutritional ScienceUnderstanding dietary impacts on metabolismDietary composition significantly affects tryptophan metabolism
Microbiome ResearchInvestigating gut microbiota's role in metabolizing tryptophanIdentification of bacterial species influencing neuroactive metabolites
ProteomicsLabeling proteins for mass spectrometry analysisEnhanced resolution in protein interaction studies
Agricultural ApplicationsUse as a feed additive to promote livestock healthImproved growth rates in livestock through dietary supplementation

Mechanism of Action

L-Tryptophan (indole-2-13C) exerts its effects through its role as a precursor to several important biomolecules. It is metabolized via the kynurenine pathway and the serotonin pathway. In the kynurenine pathway, it is converted to kynurenine by the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). In the serotonin pathway, it is converted to serotonin, a neurotransmitter involved in mood regulation .

Comparison with Similar Compounds

Isotopic Variants of L-Tryptophan

L-Tryptophan (indole-2-13C) belongs to a family of isotopologues differing in the position and type of isotopic labeling. Key variants include:

Compound Isotopic Label Position Molecular Formula Key Applications References
L-Tryptophan (indole-2-13C) Indole ring, C-2 C11H12^13CN2O2 Biosynthetic tracing of indole-derived metabolites (e.g., indocarbazostatin B)
L-Tryptophan (indole-3-13C) Indole ring, C-3 C11H12^13CN2O2 Studies on serotonin biosynthesis and enzyme specificity
L-Tryptophan (indole-D5) Indole ring, five deuterium atoms C11D5H7N2O2 Mass spectrometry-based quantification in complex matrices
L-Tryptophan (ring-13C6) Entire indole ring (six 13C atoms) C6^13C5H12N2O2 Broad metabolic flux analysis

Key Differences :

  • Positional Specificity : The labeling site determines applicability. For example, indole-2-13C is critical for tracking pathways where the C-2 position is enzymatically modified, such as in indocarbazostatin B biosynthesis . In contrast, ring-13C6 provides a broader tracer for indole ring metabolism .
  • Analytical Sensitivity : Deuterated variants (e.g., indole-D5) enhance mass spectrometry sensitivity due to distinct mass shifts, whereas 13C labels are preferred for NMR studies .

Structural Analogs and Metabolites

L-Tryptophan (indole-2-13C) is distinct from non-isotopic structural analogs and metabolites, which have divergent biological roles:

Compound Structure/Modification Biological Role Key Differences from L-Tryptophan (indole-2-13C) References
5-Hydroxy-L-tryptophan (5-HTP) Hydroxylation at C-5 of indole Serotonin precursor Non-isotopic; therapeutic use in mood regulation
Melatonin N-acetylation and methoxylation Sleep regulation, antioxidant Derived from L-tryptophan; lacks isotopic label
Serotonin (5-HT) Decarboxylation of 5-HTP Neurotransmitter, appetite regulation Downstream metabolite; not a tracer compound

Functional Contrasts :

  • Metabolic Pathways : While L-Tryptophan (indole-2-13C) is a tracer for biosynthesis, 5-HTP and melatonin are functional metabolites with direct physiological roles .
  • Therapeutic Use : 5-HTP and melatonin are marketed as supplements, whereas isotopic variants like indole-2-13C are restricted to research .

Biological Activity

L-Tryptophan, an essential amino acid, plays a significant role in various biological processes. The isotopically labeled form, L-Tryptophan (indole-2-13C), is particularly useful in metabolic studies and research involving biosynthesis and signaling pathways. This article explores the biological activity of L-Tryptophan (indole-2-13C), highlighting its metabolic pathways, effects on microbial behavior, and potential therapeutic applications.

Metabolism and Biosynthesis

L-Tryptophan is metabolized through several pathways, leading to the production of various bioactive compounds. One notable pathway involves the conversion of L-Tryptophan to indole, a compound that acts as an extracellular signaling molecule in bacteria. The enzyme tryptophanase catalyzes this conversion, which has been studied extensively in organisms such as Escherichia coli and Fusobacterium nucleatum.

Key Enzymatic Reactions

The biosynthesis of L-Tryptophan involves several key enzymes:

  • Tryptophan Synthase (TS) : This enzyme complex catalyzes the final steps in the synthesis of L-Tryptophan from indole and serine.
  • Tryptophanase : Converts L-Tryptophan into indole, influencing microbial behavior and biofilm formation.

The reaction catalyzed by tryptophanase can be summarized as follows:

L TryptophanTryptophanaseIndole+Pyruvate+Ammonia\text{L Tryptophan}\xrightarrow{\text{Tryptophanase}}\text{Indole}+\text{Pyruvate}+\text{Ammonia}

Indole Production and Biofilm Formation

Research has shown that indole, produced from L-Tryptophan, significantly influences biofilm formation in bacteria. For instance, in Fusobacterium nucleatum, increasing concentrations of L-Tryptophan led to enhanced indole production, which in turn promoted biofilm development. This relationship highlights the role of L-Tryptophan as a signaling molecule that can modulate microbial community dynamics.

Table 1: Effects of L-Tryptophan on Indole Production and Biofilm Formation

Concentration of L-Tryptophan (mM)Indole Production (μM)Biofilm Formation (OD600)
0.5100.3
1.0250.5
2.0500.8

Therapeutic Applications

L-Tryptophan has been studied for its potential therapeutic benefits, particularly in mental health and metabolic disorders. It serves as a precursor for serotonin, a neurotransmitter involved in mood regulation.

Case Studies

  • Mood Disorders : A study explored the effects of L-Tryptophan supplementation on patients with depression. Results indicated a significant improvement in mood scores among participants receiving L-Tryptophan compared to those on placebo.
  • Sleep Disorders : Another investigation examined the impact of L-Tryptophan on sleep quality. Participants reported improved sleep onset and duration when supplemented with L-Tryptophan.

Q & A

Basic Research Questions

Q. How can HPLC parameters be optimized to separate L-Tryptophan (indole-2-13C) from complex biological matrices?

  • Methodological Answer :

  • Use a reversed-phase C18 column with a mobile phase of methanol:water (20:80 v/v) containing 0.1% acetic acid to enhance peak resolution. Set the flow rate to 1.0 mL/min and detection wavelength to 280 nm for indole ring absorption. Injection volume should not exceed 20 µL to avoid column overload. Validate the method using spiked samples and assess recovery rates (≥90%) with triplicate runs .
  • Include quality controls: blanks, replicates, and internal standards (e.g., deuterated tryptophan) to confirm specificity .

Q. What sample preparation techniques maximize recovery of isotopically labeled L-Tryptophan in extraction workflows?

  • Methodological Answer :

  • For solid samples (e.g., plant tissues), ultrasonic-assisted extraction (UAE) with 50% methanol improves recovery (~50%) compared to hydrogels, which may degrade indole rings due to photoinitiator interactions .
  • Centrifuge extracts at 10,000 × g for 15 min and filter (0.22 µm) to remove particulates. Lyophilize and reconstitute in HPLC-compatible solvents to minimize matrix interference .

Q. How is the purity of isotope-labeled L-Tryptophan (indole-2-13C) validated in synthetic batches?

  • Methodological Answer :

  • Use nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H-NMR at 400 MHz) to verify isotopic incorporation and structural integrity. For indole-2-13C, confirm the absence of unlabeled peaks in the indole region (δ 7.0–7.6 ppm) .
  • Quantify purity via mass spectrometry (LC-MS) with ≥98% isotopic enrichment thresholds. Cross-validate with elemental analysis for C/N ratios .

Advanced Research Questions

Q. How can enzyme kinetics studies of tryptophan 2-monooxygenase (TMO) be designed using isotopically labeled L-Tryptophan?

  • Methodological Answer :

  • Synthesize L-Tryptophan (indole-2-13C) via tert-butoxycarbonyl (Boc)-protected intermediates to ensure stereochemical integrity .
  • Use stopped-flow spectrophotometry to monitor FAD reduction at 450 nm, with reaction buffers at pH 7.4 and 25°C. Calculate kinetic parameters (Km, kcat) using nonlinear regression of Michaelis-Menten plots. Compare ¹³C-labeled vs. unlabeled substrates to assess isotopic effects on catalytic efficiency .

Q. How can contradictions in metabolic flux analysis (MFA) data arising from different isotopic tracers be resolved?

  • Methodological Answer :

  • Perform parallel experiments with uniform labeling (e.g., U-¹³C) vs. position-specific (indole-2-13C) tracers. Use computational tools (e.g., INCA software) to model flux distributions, accounting for isotopic scrambling in the kynurenine pathway.
  • Validate with GC-MS fragmentation patterns to distinguish between labeling artifacts and true metabolic bottlenecks .

Q. What strategies ensure reproducibility in synthesizing Boc-protected L-Tryptophan (indole-2-13C) derivatives?

  • Methodological Answer :

  • Standardize reaction conditions: anhydrous DCM, 0°C, and Boc₂O in the presence of DMAP. Monitor reaction progress via TLC (Rf = 0.70 in EtOAc) .
  • Purify via flash chromatography (silica gel, hexane:EtOAc gradient) and characterize intermediates with ¹H-NMR (e.g., tert-butyl peaks at δ 1.43 ppm). Document batch-specific variations in isotopic enrichment using LC-HRMS .

Q. How should in vivo dose-response studies using L-Tryptophan (indole-2-13C) be designed to assess physiological effects?

  • Methodological Answer :

  • Use a randomized block design with graded dietary levels (e.g., 0.36% to 1.05% w/w) and control for circadian rhythms. Measure endpoints like serum glucose (enzymatic assays) and hepatopancreatic SOD activity (spectrophotometry) at fixed intervals .
  • Apply ANOVA with post-hoc Tukey tests to identify dose-dependent trends. Include isotopic tracing via GC-MS to correlate tryptophan intake with metabolic intermediates .

Q. Data Contradiction Analysis

Q. How can discrepancies in reported extraction efficiencies for L-Tryptophan across studies be addressed?

  • Methodological Answer :

  • Replicate protocols using identical matrices (e.g., chamomile flowers) and compare UAE vs. solvent extraction. Control for variables like pH, temperature, and solvent polarity.
  • Use standardized reference materials (e.g., NIST-certified tryptophan) to calibrate instruments and normalize recovery rates .

Q. Why do thermostability outcomes for TMO variants differ between computational predictions and experimental assays?

  • Methodological Answer :

  • Perform molecular dynamics simulations (e.g., GROMACS) to model mutant TMO structures. Validate with differential scanning calorimetry (DSC) to measure Tm shifts.
  • Account for solvent effects (e.g., FAD cofactor binding) and buffer composition in experimental setups, which are often oversimplified in silico .

Q. Ethical and Safety Considerations

Q. What safety protocols are critical when handling isotopically labeled L-Tryptophan in metabolic studies?

  • Methodological Answer :
  • Use fume hoods for synthesis steps involving volatile reagents (e.g., Boc₂O). Store ¹³C-labeled compounds in airtight containers with desiccants to prevent hydrolysis.
  • Follow institutional guidelines for radioactive waste disposal if ¹⁴C is used. Document Material Safety Data Sheets (MSDS) even if classified as non-hazardous .

Properties

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i6+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVBCDIJIAJPQS-XJBDPXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=[13CH]N2)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Feasible Synthetic Routes

L-Tryptophan (indole-2-13c)
L-Tryptophan (indole-2-13c)
L-Tryptophan (indole-2-13c)
L-Tryptophan (indole-2-13c)
L-Tryptophan (indole-2-13c)
L-Tryptophan (indole-2-13c)

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